molecular formula C18H22N8O B6534275 4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-(4-methylphenyl)piperazine-1-carboxamide CAS No. 1058457-74-1

4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-(4-methylphenyl)piperazine-1-carboxamide

Cat. No.: B6534275
CAS No.: 1058457-74-1
M. Wt: 366.4 g/mol
InChI Key: UFSTXCGBWQFDCW-UHFFFAOYSA-N
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Description

4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-(4-methylphenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C18H22N8O and its molecular weight is 366.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.19165736 g/mol and the complexity rating of the compound is 504. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)-N-(4-methylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N8O/c1-3-26-17-15(22-23-26)16(19-12-20-17)24-8-10-25(11-9-24)18(27)21-14-6-4-13(2)5-7-14/h4-7,12H,3,8-11H2,1-2H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFSTXCGBWQFDCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NC4=CC=C(C=C4)C)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-(4-methylphenyl)piperazine-1-carboxamide is a member of the triazolo[4,5-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a complex structure characterized by:

  • A triazolo[4,5-d]pyrimidine core.
  • An ethyl substituent at the 3-position of the triazole ring.
  • A piperazine moiety linked to a methylphenyl group.

The molecular formula is C18H22N6OC_{18}H_{22}N_{6}O, with a molecular weight of approximately 342.41 g/mol. Its structural complexity allows for various interactions with biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazolo[4,5-d]pyrimidines exhibit significant anticancer properties. For instance, compounds similar to the target compound have shown cytotoxic effects against several cancer cell lines:

  • IC50 values for related compounds against colon carcinoma (HCT-116) were reported as low as 6.2 μM .
  • Other derivatives demonstrated activity against breast cancer cell lines (e.g., MCF-7) with IC50 values ranging from 27.3 μM to 43.4 μM .

Antimicrobial Activity

Compounds derived from triazolo[4,5-d]pyrimidine structures have also been evaluated for their antimicrobial properties. In vitro studies indicated that certain analogs exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria:

  • The agar diffusion method revealed effective inhibition against Escherichia coli and Staphylococcus aureus strains .

The mechanism by which this compound exerts its biological effects is primarily through interaction with nucleic acids and enzymes. The thiol group in related structures can form covalent bonds with proteins, leading to modulation of their activity. Additionally, the triazolopyrimidine ring system is known to inhibit specific enzymes involved in cancer cell proliferation and microbial resistance mechanisms .

Case Study 1: Anticancer Efficacy

In a recent study involving various triazolo[4,5-d]pyrimidine derivatives, one compound demonstrated remarkable selectivity towards cancer cells while sparing normal cells. The study utilized a series of assays to evaluate cell viability and apoptosis induction in MCF-7 cells. Results indicated that treatment with the compound led to a significant increase in apoptotic markers compared to controls.

Case Study 2: Antimicrobial Activity Profile

Another investigation focused on the antimicrobial potential of synthesized derivatives compared to standard antibiotics. The results showcased that certain compounds showed superior activity against resistant strains of bacteria, suggesting their potential as novel antimicrobial agents.

Data Tables

Activity Cell Line / Pathogen IC50 (μM) Reference
AnticancerHCT-1166.2
AnticancerMCF-727.3 - 43.4
AntimicrobialE. coli-
AntimicrobialS. aureus-

Scientific Research Applications

Antitumor Activity

Research has indicated that derivatives of triazolo[4,5-d]pyrimidine exhibit significant antitumor properties. Compounds in this class have been synthesized and tested for their ability to inhibit tumor growth in various cancer cell lines. For instance, studies have shown that specific modifications to the triazolo ring can enhance cytotoxicity against cancer cells by inducing apoptosis through the activation of intrinsic pathways .

Antimicrobial Properties

Compounds similar to 4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-(4-methylphenyl)piperazine-1-carboxamide have demonstrated antimicrobial activity against a range of pathogens. The presence of the triazole moiety is believed to contribute to this activity by interfering with microbial cell wall synthesis or function. Studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria as well as fungi .

CNS Activity

The piperazine component of the compound suggests potential central nervous system (CNS) activity. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. These interactions indicate potential applications in treating mood disorders and anxiety .

Antidepressant Effects

Preliminary studies have indicated that derivatives of triazolo[4,5-d]pyrimidine can exhibit antidepressant-like effects in animal models. This is attributed to their ability to modulate serotonin receptors and enhance neurogenesis in specific brain regions associated with mood regulation .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. Variations in substituents on the triazole or piperazine rings can lead to significant changes in biological activity:

SubstituentEffect on ActivityReference
Ethyl group at position 3Enhances antitumor activity
Methyl group on phenyl ringIncreases CNS penetration
Piperazine carboxamide linkageImproves receptor binding affinity

Case Study 1: Antitumor Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of triazolo[4,5-d]pyrimidine derivatives and evaluated their cytotoxic effects on human cancer cell lines. The compound exhibited IC50 values in the low micromolar range against several types of cancer cells, indicating potent antitumor activity .

Case Study 2: Antimicrobial Testing

A comprehensive evaluation of antimicrobial properties was conducted using standard disk diffusion methods against various bacterial strains. The results showed that the compound displayed significant inhibition zones compared to control antibiotics, suggesting its potential as a new antimicrobial agent .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.